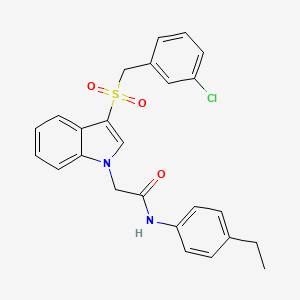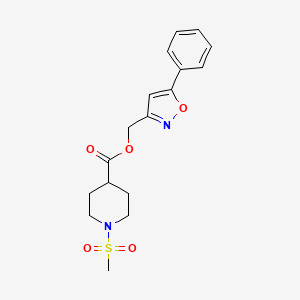
(5-Phenylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Phenylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C17H20N2O5S and a molecular weight of 364.42. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a phenyl group and a piperidine ring with a carboxylate group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazole derivatives involves various reactions, including substitutions on the isoxazole ring, which can impart different activities . For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
One significant application in scientific research for compounds similar to (5-Phenylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is as chemical inhibitors of cytochrome P450 (CYP) isoforms. These isoforms play a crucial role in the metabolism of a wide range of drugs, and inhibitors can help to elucidate the metabolic pathways and potential drug-drug interactions. For example, furafylline and montelukast are selective inhibitors for specific CYP isoforms, highlighting the importance of identifying potent and selective chemical inhibitors to understand the contribution of various CYP isoforms to drug metabolism. This understanding is critical for predicting potential drug interactions (Khojasteh et al., 2011).
DNA Minor Groove Binders
Another application is the use of compounds that bind to the DNA minor groove, such as Hoechst 33258 and its analogues. These compounds demonstrate specificity for AT-rich sequences and have been utilized extensively as fluorescent DNA stains, providing a tool for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. Additionally, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, illustrating their versatility in research applications (Issar & Kakkar, 2013).
Synthesis and Evaluation of Ligands for D2-like Receptors
Compounds containing structural features similar to this compound also find application in the synthesis and evaluation of ligands for D2-like receptors. Research in this area explores the contributions of pharmacophoric groups to the potency and selectivity of binding affinity at these receptors, offering insights into the development of antipsychotic agents (Sikazwe et al., 2009).
Development of Antineoplastic Agents
A notable application in scientific research is the development of antineoplastic agents. Compounds like 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, derived from similar structural frameworks, have shown potential as drug candidates with cytotoxic properties, tumor-selective toxicity, and the ability to modulate multi-drug resistance. Such molecules highlight the importance of exploring novel compounds for therapeutic applications in cancer treatment (Hossain et al., 2020).
Mecanismo De Acción
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. Isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The exact mechanism of action of “(5-Phenylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate” is not specified in the available resources.
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propiedades
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-25(21,22)19-9-7-14(8-10-19)17(20)23-12-15-11-16(24-18-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUKXJHIKCWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
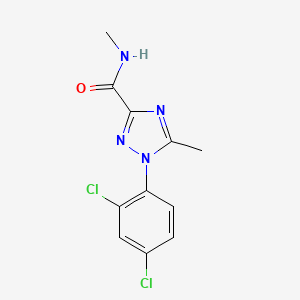
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)
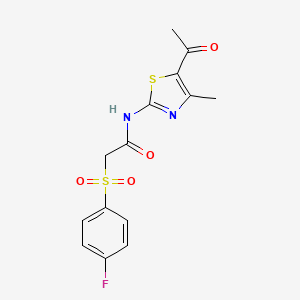


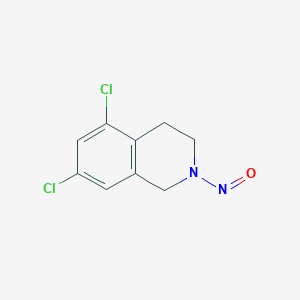
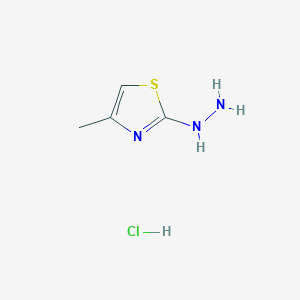
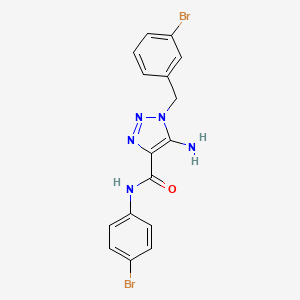
![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)

![Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2805354.png)
